molecular formula C21H17NO4S B2432492 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate CAS No. 577767-44-3

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate

Cat. No.: B2432492
CAS No.: 577767-44-3
M. Wt: 379.43
InChI Key: BNWGTNZOSKNVTN-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a complex organic compound that features a benzothiazole moiety fused with a chromenone structure

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxochromen-7-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4S/c1-11(2)21(24)26-13-8-9-14-16(10-13)25-12(3)18(19(14)23)20-22-15-6-4-5-7-17(15)27-20/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWGTNZOSKNVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)C)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde to form the benzothiazole ring, followed by further reactions to introduce the chromenone moiety. The reaction conditions often involve the use of catalysts such as acetic acid or other acidic conditions to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times. Solvent-free conditions or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed bioactivity .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 2-methylpropanoate is a derivative that combines the structural motifs of benzothiazole and chromone, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₉N₁O₄S
  • Molecular Weight : 345.41 g/mol

This compound features a chromone backbone with a benzothiazole substituent, which is significant for its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing benzothiazole and chromone moieties. For instance, derivatives like 3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one have shown promising results in inhibiting cancer cell viability in various cell lines.

Case Study : In a study examining the effects of similar compounds on HeLa cells, it was found that certain derivatives inhibited the expression of Chk1 (Checkpoint Kinase 1), a critical protein in the DNA damage response pathway. The compound demonstrated significant inhibition at concentrations as low as 2 µM, suggesting a strong potential for further development as an anticancer agent .

Antioxidant Properties

Antioxidant activity is another area where benzothiazole and chromone derivatives excel. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Experimental Evidence : In vitro assays measuring DPPH radical scavenging activity indicated that certain chromone derivatives possess significant antioxidant capacities. The incorporation of the benzothiazole ring may enhance this effect due to synergistic interactions between the two pharmacophores .

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Inhibition of Kinases : The compound may inhibit key kinases involved in cell cycle regulation and DNA repair pathways, particularly ATR (Ataxia Telangiectasia and Rad3-related protein) .
  • Free Radical Scavenging : The antioxidant properties are likely due to the ability of the chromone structure to donate electrons and neutralize free radicals.
  • Membrane Disruption : Some studies suggest that benzothiazole derivatives can disrupt microbial membranes, leading to cell death.

Data Summary

Activity Type Mechanism/Effect Concentration Tested (µM) Reference
AnticancerInhibition of Chk12 - 10
AntimicrobialBacterial growth inhibitionNot specified
AntioxidantDPPH radical scavengingNot specified

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